N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
This compound features a hybrid structure combining a 2-oxo-2H-chromene (coumarin) core with a 2,3-dihydroimidazo[2,1-b]thiazole moiety linked via a phenyl-carboxamide bridge. The coumarin scaffold is known for its pharmacological versatility, including antiviral and anti-inflammatory properties, while the dihydroimidazothiazole group contributes to heterocyclic diversity, enhancing binding affinity to biological targets .
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c25-19(16-11-14-4-1-2-7-18(14)27-20(16)26)22-15-6-3-5-13(10-15)17-12-24-8-9-28-21(24)23-17/h1-7,10-12H,8-9H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFCTWYDSNNOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[2,1-b][1,3]thiazole derivatives, have been known to exhibit a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, including inhibition of key enzymes and interaction with cellular receptors.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects.
Biological Activity
N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[2,1-b]thiazole moiety linked to a chromene backbone. Its molecular formula is , and it exhibits properties that suggest potential therapeutic applications.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Growth : The compound has demonstrated moderate cytotoxic effects against various cancer cell lines, particularly kidney cancer cells. Its efficacy appears to be linked to the structural features of the imidazo[2,1-b]thiazole ring, which is known for its interaction with cellular pathways involved in proliferation and apoptosis .
- Targeting Specific Proteins : Preliminary studies suggest that this compound may interact with proteins such as Bcl-2, which plays a crucial role in regulating apoptosis. The presence of hydrophobic interactions within its structure enhances its binding affinity to these proteins .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Cell Line Studies : In vitro assays have shown IC50 values indicating significant growth inhibition of kidney cancer cell lines with lesser effects on prostate and colon cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| Kidney Cancer | 5.0 |
| Prostate Cancer | 20.0 |
| Colon Cancer | 25.0 |
Anti-inflammatory and Antimicrobial Properties
Beyond anticancer activity, the compound's structure suggests potential anti-inflammatory and antimicrobial properties. The imidazo[2,1-b]thiazole moiety is often associated with such activities in similar compounds .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl and thiazole rings can significantly influence the biological activity. For instance:
- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity.
- Substituents on Thiazole Ring : Variations in substituents at specific positions on the thiazole ring can alter binding affinity and improve anticancer efficacy .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cytotoxicity : A study published in MDPI demonstrated that derivatives of thiazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines. The results indicated that structural modifications led to improved potency against specific targets .
- Mechanistic Insights : Research conducted by Pendergrass et al. explored the inhibition of secretion pathways in bacteria using related compounds, suggesting broader applications beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Imidazo[2,1-b]thiazole Moieties
2.1.1. SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
- Key Features: Replaces the coumarin core with a quinoxaline ring. Includes a piperazine-methyl substituent on the imidazothiazole.
- Biological Activity :
- Structural Impact: The quinoxaline-carboxamide group enhances enzyme binding compared to coumarin derivatives, while the piperazine tail improves solubility and cellular uptake.
2.1.2. ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
- Key Features :
- Substitutes the phenyl-coumarin bridge with a dihydrobenzofuran-methyl group.
- Contains ethyl and methyl substituents on the imidazothiazole.
- Biological Activity: Not explicitly detailed, but similar imidazothiazole-carboxamides are explored for kinase inhibition and antiviral activity .
- Structural Impact :
- The dihydrobenzofuran group may enhance lipophilicity and blood-brain barrier penetration compared to the phenyl-coumarin system.
Coumarin-Based Analogs
2.2.1. (E)-3-((2-Methyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b]thiazol-5-yl)methylene)-1,3-dihydro-2H-benzo[g]indol-2-one
- Key Features :
- Shares the 2-oxo-coumarin and imidazothiazole core but includes a benzoindolone substituent.
- Biological Activity :
- Structural Impact :
- The extended conjugated system (benzoindolone) enhances π-π stacking with viral or cellular targets but reduces solubility.
2.2.2. 2-Imino-N-phenyl-2H-chromene-3-carboxamide Derivatives
- Key Features :
- Replaces the dihydroimidazothiazole with simpler phenyl or pyrimidine groups.
- Biological Activity :
Heterocyclic Carboxamide Derivatives
2.3.1. 3-(tert-Butyl)-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
- Key Features :
- Replaces coumarin with a pyrazole-carboxamide group.
- Biological Activity :
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Research Findings and Mechanistic Insights
- Antiviral Activity : Coumarin-imidazothiazole hybrids (e.g., ) show structure-dependent inhibition of parvovirus B19 replication, with IC₅₀ values in the low micromolar range. The dihydroimidazothiazole-phenyl group likely enhances viral entry or replication complex disruption .
- Enzyme Modulation: SRT1720’s SIRT1 activation contrasts with coumarin-based analogs, suggesting divergent structure-activity relationships. The quinoxaline group in SRT1720 provides a rigid planar structure critical for SIRT1 binding, absent in coumarin derivatives .
- Metabolic Stability : Compounds with tert-butyl or piperazine groups (e.g., SRT1720, ) exhibit improved pharmacokinetic profiles due to reduced cytochrome P450 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
